Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate
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Overview
Description
Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a tert-butyl ester and a hydroxyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a β-keto ester under acidic or basic conditions.
Cyclization with Pyridine: The pyrazole intermediate is then subjected to cyclization with a pyridine derivative. This step often requires the use of a strong acid or base to facilitate the ring closure.
Introduction of the Tert-butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form various derivatives. For example, the reduction of the pyrazole ring can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH₄) can be used for this purpose.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst
Substitution: Sodium methoxide (NaOMe), lithium aluminum hydride (LiAlH₄)
Major Products Formed
Oxidation: Formation of ketones
Reduction: Formation of reduced pyrazole derivatives
Substitution: Formation of various substituted esters
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to purine bases, such as adenine and guanine, suggests that it may interact with nucleic acids or enzymes involved in DNA replication and repair.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance their thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. Additionally, the compound may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features but different functional groups.
2H-Pyrazolo[3,4-b]pyridine: An isomer of 1H-pyrazolo[3,4-b]pyridine with distinct chemical properties.
Pyrazolo[4,3-d]pyrimidine: A related compound with a pyrimidine ring fused to a pyrazole ring.
Uniqueness
Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate is unique due to the presence of the tert-butyl ester and hydroxyl group, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
tert-butyl 3-oxo-2,4,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-5-4-8-7(6-14)9(15)13-12-8/h4-6H2,1-3H3,(H2,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLXVAXCKABFRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327649 |
Source
|
Record name | NSC674228 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152559-30-3 |
Source
|
Record name | NSC674228 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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